(R)-1-(3,5-dichlorophenyl)ethanol

Nav1.7 inhibitor GDC-0310 enantioselective synthesis

(R)-1-(3,5-dichlorophenyl)ethanol (CAS 1629065-91-3) is a chiral secondary alcohol belonging to the class of dichlorophenyl ethanol derivatives. The compound features a stereogenic center at the α-carbon bearing the hydroxyl group, rendering enantiomeric purity a critical parameter for its downstream applications.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05
CAS No. 1629065-91-3
Cat. No. B2969587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(3,5-dichlorophenyl)ethanol
CAS1629065-91-3
Molecular FormulaC8H8Cl2O
Molecular Weight191.05
Structural Identifiers
SMILESCC(C1=CC(=CC(=C1)Cl)Cl)O
InChIInChI=1S/C8H8Cl2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3/t5-/m1/s1
InChIKeyURTUBSJCDSAWGE-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





(R)-1-(3,5-Dichlorophenyl)ethanol (CAS 1629065-91-3): Chiral Intermediate for Nav1.7 Inhibitor and Pharmaceutical Synthesis


(R)-1-(3,5-dichlorophenyl)ethanol (CAS 1629065-91-3) is a chiral secondary alcohol belonging to the class of dichlorophenyl ethanol derivatives. The compound features a stereogenic center at the α-carbon bearing the hydroxyl group, rendering enantiomeric purity a critical parameter for its downstream applications. Its molecular formula is C8H8Cl2O with a molecular weight of 191.05 g/mol . The compound serves primarily as a chiral building block and synthetic intermediate in the pharmaceutical industry, with documented utility in the synthesis of Nav1.7 inhibitors and antiemetic agents .

Why (R)-1-(3,5-Dichlorophenyl)ethanol Cannot Be Replaced with Racemic Mixtures or Alternative Regioisomers in Critical Syntheses


In pharmaceutical synthesis, the stereochemical configuration of chiral intermediates directly dictates the pharmacological activity and safety profile of the final active pharmaceutical ingredient (API). Substituting (R)-1-(3,5-dichlorophenyl)ethanol with its racemic mixture, the (S)-enantiomer, or alternative regioisomers such as the 2,4-dichloro derivative introduces stereochemical or electronic mismatches that compromise downstream reaction selectivity, yield, and enantiomeric purity [1]. The SN2 displacement chemistry employed in Nav1.7 inhibitor manufacturing exhibits strict stereospecificity, where inversion of the chiral center would yield the inactive or undesired diastereomer . Furthermore, the 3,5-dichloro substitution pattern confers distinct steric and electronic properties that are non-transferable to the 2,4-dichloro regioisomer, which is preferentially utilized in antifungal azole synthesis rather than sodium channel modulator programs [2].

Quantitative Evidence for Selecting (R)-1-(3,5-Dichlorophenyl)ethanol Over Analogs in Research and Industrial Procurement


Enantiomeric Excess Requirement in Nav1.7 Inhibitor GDC-0310 Synthesis

In the synthesis of the Nav1.7 inhibitor GDC-0310, (R)-1-(3,5-dichlorophenyl)ethan-1-ol is converted to its chiral mesylate and subsequently displaced via a highly stereoselective SN2 reaction. This process achieves an enantiomeric excess of >99:1 in the final API. The use of the racemic mixture or the (S)-enantiomer would result in significantly lower enantiomeric purity, necessitating additional purification steps and reducing overall process yield .

Nav1.7 inhibitor GDC-0310 enantioselective synthesis

Enantiomer-Specific Ligand Binding in Nav1.7 Channel Structural Studies

The (S)-enantiomer of the 3,5-dichlorophenyl ethanol scaffold is incorporated into a distinct acylsulfonamide inhibitor ligand (5-cyclopropyl-4-({1-[(1S)-1-(3,5-dichlorophenyl)ethyl]piperidin-4-yl}methoxy)-2-fluoro-N-(methanesulfonyl)benzamide) used in cryo-EM structural studies of the Nav1.7 channel [1]. In contrast, the (R)-enantiomer is the stereochemical configuration employed in the process-scale synthesis of GDC-0310 . This enantiomer-specific divergence in application underscores that the (R)- and (S)-enantiomers are not interchangeable and are selected based on the stereochemical requirements of the target molecular scaffold.

Nav1.7 X-ray crystallography acylsulfonamide inhibitor

Regioisomeric Substitution Pattern Determines Downstream Therapeutic Application

The 3,5-dichloro substitution pattern of (R)-1-(3,5-dichlorophenyl)ethanol is structurally and electronically distinct from the 2,4-dichloro regioisomer. The 2,4-dichloro derivative, specifically (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol, is a documented key chiral intermediate for antifungal azole drugs including miconazole and econazole [1]. In contrast, the 3,5-dichloro scaffold is employed in Nav1.7 inhibitor programs and as an intermediate for the antiemetic drug aprepitant . This divergence in downstream therapeutic applications demonstrates that the regioisomeric substitution pattern is not functionally equivalent and dictates the compound's ultimate utility.

regioisomer antifungal azole miconazole

Purity Specifications from Commercial Suppliers

Commercial suppliers of (R)-1-(3,5-dichlorophenyl)ethanol (CAS 1629065-91-3) typically provide the compound with a purity of ≥98% as determined by HPLC, with some suppliers offering 95% purity grades . This level of chemical purity is essential for its use as a synthetic intermediate in multi-step pharmaceutical processes where impurities can propagate and compromise final API quality. Procurement of lower-purity batches or technical-grade material from non-validated sources introduces the risk of unknown impurities that may interfere with subsequent reaction steps or purification protocols.

purity quality control procurement COA

Optimal Research and Industrial Application Scenarios for (R)-1-(3,5-Dichlorophenyl)ethanol Procurement


Synthesis of Nav1.7 Inhibitor GDC-0310 and Related Acylsulfonamide Analogs

This compound is specifically required for the synthesis of the Nav1.7 inhibitor GDC-0310, where it undergoes mesylation followed by stereospecific SN2 displacement to install the chiral benzyl moiety. The high enantiomeric excess (>99:1) achieved in this process is directly contingent upon the use of the (R)-enantiomer . Researchers developing novel Nav1.7 inhibitors for pain management should procure this specific enantiomer to ensure stereochemical fidelity and to avoid the inefficiencies associated with racemic resolution or chiral chromatography.

Asymmetric Synthesis and Biocatalysis Research

The compound serves as a valuable substrate or product in the development and optimization of enantioselective reduction methodologies, including ketoreductase (KRED)-catalyzed and whole-cell biocatalytic transformations . Its use in benchmarking the enantioselectivity of new biocatalysts against the prochiral ketone 3,5-dichloroacetophenone provides quantitative metrics (e.g., ee, conversion) essential for enzyme engineering and process development studies [1].

Chiral Building Block for Anti-emetic Drug Intermediates

1-(3,5-Dichlorophenyl)ethanol, and specifically its (R)-enantiomer, is reported as an intermediate in the synthesis of aprepitant, a neurokinin-1 (NK1) receptor antagonist used for chemotherapy-induced nausea and vomiting . Procurement of the enantiomerically pure (R)-form is critical for medicinal chemistry efforts aimed at developing novel NK1 receptor antagonists or for process chemistry investigations seeking to optimize the synthetic route to aprepitant and its analogs.

Development of Chiral Stationary Phases for Enantioselective Chromatography

Derivatives of the 3,5-dichlorophenyl scaffold, such as cellulose tris(3,5-dichlorophenylcarbamate), are widely used as chiral stationary phases (CSPs) in HPLC due to their broad enantiorecognition capabilities . While (R)-1-(3,5-dichlorophenyl)ethanol itself is not the CSP, its structural motif is a key component in these separation materials. Procurement of the compound is relevant for research into novel CSP development or for the synthesis of model compounds used to study chiral recognition mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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